Climacteron
Description
Overview of Endogenous Steroidogenesis Pathways
Endogenous steroidogenesis is the biological process by which steroid hormones are naturally synthesized from cholesterol within the body. wikipedia.orgclinicalgate.com This intricate cascade of enzymatic reactions occurs primarily in the adrenal glands, testes, and ovaries, with the placenta also contributing during pregnancy. wikipedia.orgnih.gov The initial and rate-limiting step in this process is the conversion of cholesterol to pregnenolone (B344588), a reaction catalyzed by the enzyme CYP11A1 (also known as P450scc) within the mitochondria. clinicalgate.comscielo.br
From pregnenolone, the synthesis pathways diverge to produce the main classes of steroid hormones: progestogens, corticosteroids (glucocorticoids and mineralocorticoids), androgens, and estrogens. wikipedia.org The specific hormones produced by a particular tissue are determined by the unique expression profile of steroidogenic enzymes within that tissue's cells. nih.gov
For instance, the synthesis of sex steroids, which are central to the therapeutic action of Climacteron's components, primarily occurs in the gonads. nih.gov In this process, pregnenolone can be converted to 17-hydroxypregnenolone and then to dehydroepiandrosterone (B1670201) (DHEA), a key androgen precursor. scielo.br Alternatively, pregnenolone can be converted to progesterone (B1679170), which can then be transformed into 17-hydroxyprogesterone and subsequently androstenedione. scielo.br Androstenedione can then be converted to testosterone (B1683101), a potent androgen, or to estrone (B1671321), which can be further converted to estradiol (B170435), the most potent endogenous estrogen. wikipedia.org This final conversion of androgens to estrogens is facilitated by the enzyme aromatase (CYP19A1). nih.gov
The production of these hormones is tightly regulated by the hypothalamic-pituitary-gonadal (HPG) axis, which ensures that hormone levels are maintained within a physiological range to support various bodily functions, from reproductive health to bone metabolism. nih.gov
Historical Context of Exogenous Steroid Hormone Analog Design
The history of exogenous steroid hormone analog design is rooted in the structural elucidation of natural steroid hormones in the early 20th century. journals.co.za Following the isolation and synthesis of testosterone in 1935, researchers began to create synthetic derivatives, or analogs, to enhance their therapeutic properties. researchgate.net The primary goals were to improve oral bioavailability, increase the duration of action, and achieve more selective physiological effects. journals.co.za
This led to the development of a vast number of structurally modified steroids. journals.co.za These modifications often involve alterations to the fundamental four-ring steroid nucleus or the addition of various functional groups. wikipedia.org The development of anabolic-androgenic steroids (AAS), for example, sought to amplify the muscle-building (anabolic) effects of testosterone while minimizing its masculinizing (androgenic) properties. researchgate.net
The components of this compound are prime examples of such synthetic analogs. Estradiol benzoate (B1203000) and estradiol dienanthate are modified forms of the natural estrogen, estradiol, while testosterone enanthate benzilic acid hydrazone is a derivative of the natural androgen, testosterone. ontosight.aiwikipedia.org These modifications, specifically through a process called esterification, are designed to control the release and activity of the parent hormones.
Esterification is a chemical process that joins a steroid hormone to a carboxylic acid (fatty acid), creating a steroid ester. wikipedia.org This process is a cornerstone of developing long-acting hormone therapies. wikipedia.orgontosight.ai The primary rationale for esterifying steroid hormones like estradiol and testosterone is to increase their lipophilicity (fat-solubility) and alter their pharmacokinetic profile. wikipedia.orgwikipedia.org
When a steroid ester is administered, typically via intramuscular injection in an oil-based solution, it forms a depot in the muscle tissue. wikipedia.org Due to its increased lipophilicity, the ester is released slowly from this depot into the bloodstream. wikipedia.org Once in circulation, enzymes called esterases cleave off the fatty acid chain, releasing the active, parent hormone (e.g., estradiol or testosterone) to exert its physiological effects. wikipedia.org
The length of the fatty acid chain attached to the steroid influences the duration of action; longer chains generally result in a slower release and a more prolonged therapeutic effect. wikipedia.org For example, testosterone enanthate has a longer duration of action than testosterone propionate (B1217596) due to the longer fatty acid ester. ontosight.ai This allows for less frequent injections, which can improve patient convenience and adherence to treatment. ontosight.ai
In the case of this compound, the combination of a short-acting estrogen (estradiol benzoate) and a long-acting estrogen (estradiol dienanthate) provides both a rapid onset and a sustained duration of estrogenic effects. ontosight.aiwikipedia.org The testosterone component is also in an esterified, long-acting form (testosterone enanthate benzilic acid hydrazone). ontosight.ai This strategic use of esterification allows for a controlled and extended release of the active hormones, which is a key principle in the design of such therapeutic formulations. wikipedia.orgwikipedia.org
Structure
2D Structure
Properties
CAS No. |
8063-58-9 |
|---|---|
Molecular Formula |
C97H128N2O11 |
Molecular Weight |
1498.1 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-heptanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate;[(3Z,10R,13S)-3-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate;[(13S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C40H52N2O4.C32H48O4.C25H28O3/c1-4-5-6-13-18-36(43)46-35-22-21-33-32-20-19-30-27-31(23-25-38(30,2)34(32)24-26-39(33,35)3)41-42-37(44)40(45,28-14-9-7-10-15-28)29-16-11-8-12-17-29;1-4-6-8-10-12-30(33)35-24-15-17-25-23(22-24)14-16-27-26(25)20-21-32(3)28(27)18-19-29(32)36-31(34)13-11-9-7-5-2;1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h7-12,14-17,27,32-35,45H,4-6,13,18-26H2,1-3H3,(H,42,44);15,17,22,26-29H,4-14,16,18-21H2,1-3H3;2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/b41-31-;;/t32?,33?,34?,35?,38-,39-;26-,27-,28+,29+,32+;20?,21?,22?,23-,25-/m010/s1 |
InChI Key |
QXBPICMWCWLRHM-JOZFEFOJSA-N |
SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCCC)C.CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=NNC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)CCC34C)C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |
Isomeric SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CCCCCC)C.CCCCCCC(=O)OC1CCC2[C@@]1(CCC3C2CCC4=C/C(=N\NC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)/CC[C@]34C)C.C[C@]12CCC3C(C1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCCC)C.CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=NNC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)CCC34C)C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |
Synonyms |
climacteron climacterone estradiol benzoate, estradiol dienanthate, testosterone enantate drug combination |
Origin of Product |
United States |
Molecular Architecture and Metabolic Disposition of Esterified Steroids
Estradiol (B170435) Esters: Structural Modifications and Prodrug Characteristics
Esterification is a key strategy to enhance the therapeutic utility of estradiol, the most potent endogenous estrogen. nih.gov By converting estradiol into a prodrug, its metabolic stability is increased, and a prolonged duration of action can be achieved, particularly with intramuscular administration. wikipedia.org The esters themselves are generally inactive, possessing a much lower affinity for estrogen receptors than estradiol itself. wikipedia.orgselleckchem.com Their biological activity is dependent on the in-vivo hydrolysis of the ester bond, which releases the active estradiol. wikipedia.orgwikipedia.org
Estradiol dienanthate (EDE), a component of the combination drug Climacteron, is a synthetic estrane (B1239764) steroid that exemplifies the use of dual esterification to create a long-acting estrogen. wikipedia.org It is the C3 and C17β diheptanoate (dienanthate) diester of estradiol. wikipedia.org
The biochemical significance of this dual esterification is twofold. Firstly, the attachment of two heptanoate (B1214049) ester chains dramatically increases the molecule's lipophilicity and its molecular weight, which is approximately 82% higher than that of estradiol. wikipedia.org This high lipophilicity allows for the formation of a depot within muscle or fat tissue following intramuscular injection, from which the drug is released slowly. wikipedia.org
Secondly, these ester groups shield the estradiol molecule, protecting it from rapid metabolism. nih.gov The bioactivation of EDE requires enzymatic cleavage of both ester bonds to release free estradiol. wikipedia.orgdrugbank.com This slow, multi-step hydrolysis contributes to its long-acting profile, making it suitable for less frequent administration. wikipedia.org As a prodrug of estradiol, EDE is considered a bioidentical form of estrogen once metabolized. wikipedia.org
Table 1: Properties of Estradiol Dienanthate
| Property | Value |
|---|---|
| IUPAC Name | [(8R,9S,13S,14S,17S)-3-heptanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate wikipedia.org |
| Molecular Formula | C₃₂H₄₈O₄ wikipedia.org |
| Molar Mass | 496.732 g·mol⁻¹ wikipedia.org |
| Ester Positions | C3 and C17β wikipedia.org |
Estradiol benzoate (B1203000) (EB) was the first estradiol ester to be marketed and was also a component of this compound. wikipedia.orgwikipedia.org It is synthesized by the esterification of the phenolic hydroxyl group at the C3 position of estradiol with benzoic acid. nih.govontosight.ai
This C3 esterification enhances the molecule's lipophilicity, rendering it more suitable for administration in an oil vehicle for intramuscular injection. nih.govontosight.ai Like other estradiol esters, EB functions as a prodrug. wikipedia.orgontosight.aimedkoo.com It has a very low affinity for estrogen receptors itself and is considered essentially inactive until metabolized. wikipedia.org The primary biochemical role of the benzoate ester is to create a more stable form of estradiol that can be slowly released and subsequently hydrolyzed by esterases in the liver, blood, and other tissues to yield active 17β-estradiol. wikipedia.org The duration of action of estradiol benzoate is shorter than that of esters with longer fatty acid chains, such as enanthate. wikipedia.org
Table 2: Properties of Estradiol Benzoate
| Property | Value |
|---|---|
| IUPAC Name | [(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate wikipedia.org |
| Molecular Formula | C₂₅H₂₈O₃ ontosight.ai |
| Molar Mass | 376.49 g/mol ontosight.ai |
| Ester Position | C3 ontosight.ai |
Estradiol Dienanthate: Biochemical Role of C3 and C17β Esterification
Testosterone (B1683101) Esters: Structural Modifications and Prodrug Characteristics
Similar to estrogens, androgens like testosterone are often esterified to prolong their therapeutic effects. The esterification of the hydroxyl group at the C17β position increases lipophilicity, allowing for depot injection and a sustained release of the active hormone.
Testosterone enantate benzilic acid hydrazone (TEBH) is a synthetically derived, injectable androgen that was a key ingredient in this compound. ontosight.aiwikipedia.org Its molecular architecture is notably complex, featuring two significant modifications to the testosterone backbone: a C17β enanthate (heptanoate) ester and a C3 benzilic acid hydrazone group. ontosight.aiwikipedia.org
The enanthate ester at the C17β position functions as a classic prodrug moiety. It increases the molecule's lipophilicity, enabling a prolonged release of testosterone into the circulation following intramuscular injection and thereby reducing the required frequency of administration. ontosight.ai
The modification at the C3 position with a benzilic acid hydrazone group is more intricate than a simple esterification. This complex group further modifies the molecule's properties, contributing to its very long-lasting activity. wikipedia.org TEBH is a prodrug of testosterone, requiring metabolic processes to cleave both the C17β ester and the C3 hydrazone to release the active androgen. wikipedia.org This compound was first described in 1959 and was specifically designed for its long duration of action. wikipedia.org
Table 3: Properties of Testosterone Enanthate Benzilic Acid Hydrazone
| Property | Value |
|---|---|
| IUPAC Name | [(3Z,8R,9S,10R,13S,14S)-3-[(2-Hydroxy-2,2-diphenylacetyl)hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate wikipedia.org |
| Molecular Formula | C₄₀H₅₂N₂O₄ wikipedia.orgnih.gov |
| Molar Mass | 624.866 g·mol⁻¹ wikipedia.org |
| Modification Positions | C3 (Benzilic Acid Hydrazone), C17β (Enanthate Ester) wikipedia.org |
Enzymatic Hydrolysis and Bioactivation of Steroid Esters
The therapeutic effect of steroid esters is entirely dependent on their conversion to the active, non-esterified steroid hormone. This bioactivation is accomplished through enzymatic hydrolysis, a process catalyzed by a class of enzymes known as esterases. wikipedia.orgnih.govnih.gov
Esterases are a diverse group of hydrolytic enzymes that are widely distributed throughout the body, with high activity found in the liver, blood serum, and various other tissues. wikipedia.orgnih.gov These enzymes, which include carboxylesterases (EC 3.1.1.1), are responsible for cleaving the ester bonds of prodrugs, such as the steroid esters discussed, to release the parent alcohol (the active steroid) and the corresponding carboxylic acid. nih.govjst.go.jp
The hydrolysis of steroid esters can be considered a crucial step in regulating the availability of the active hormone. helsinki.fi The rate of this enzymatic reaction is a key determinant of the duration of action for a given steroid ester. nih.gov Several factors influence this process:
Ester Chain Length: Generally, esters with longer fatty acid chains are more lipophilic and are hydrolyzed more slowly, leading to a longer duration of action. wikiwand.com
Enzyme Specificity: Different esterases can exhibit substrate specificity. For example, studies have shown that lecithin:cholesterol acyltransferase (LCAT) in the blood can esterify estradiol at the C17β-hydroxyl but does not esterify testosterone at the same position. nih.gov In contrast, acyl-CoA:acyltransferase enzymes found in tissues can esterify both. nih.gov The hydrolysis process also relies on specific esterases.
Tissue Distribution: The presence of esterase activity in various tissues ensures that the bioactivation of steroid esters can occur systemically. wikipedia.orgnih.gov High activity in the liver and blood contributes significantly to the metabolism of these compounds. wikipedia.orgnih.gov
Research into steroidal esterase activity has confirmed that these enzymes are critical for the metabolic activation of these prodrugs, converting the hormonally inactive esters back into their potent, biologically active forms. nih.govhelsinki.fi
This compound is a formulation of three active ingredients: estradiol benzoate, estradiol dienanthate, and testosterone enanthate benzilic acid hydrazone. These are all esterified forms of the natural steroid hormones estradiol and testosterone. Esterification is a chemical modification where a carboxylic acid is attached to a hydroxyl group on the steroid molecule, in this case, to render the parent steroid into a prodrug. wikipedia.org This modification alters the physicochemical properties of the steroids, particularly their lipophilicity (fat-solubility), which in turn influences their absorption, distribution, metabolism, and excretion (ADME) profile. wikipedia.orgnih.gov
The primary purpose of esterifying these steroids is to create a depot effect upon intramuscular injection. wikipedia.orgnih.gov The increased lipophilicity of the esterified compounds allows them to be dissolved in an oil-based vehicle for injection. nih.gov Following injection, this oil solution forms a deposit within the muscle tissue from which the esterified steroids are slowly released into the systemic circulation. nih.gov
Once in circulation, the ester bonds are cleaved by enzymes called esterases, which are present in the blood and various tissues. nih.gov This enzymatic hydrolysis releases the active, parent steroid hormones—estradiol and testosterone—which can then bind to their respective receptors and exert their physiological effects. nih.govoup.com The rate of this hydrolysis is a key factor in determining the duration of action of the drug. jst.go.jp
The specific esters used in this compound—benzoate, dienanthate, and enanthate—were chosen to provide a combination of both rapid and sustained hormone release. Estradiol benzoate is a shorter-acting ester, leading to a quicker onset of action, while estradiol dienanthate and testosterone enanthate are longer-chain esters, resulting in a more prolonged release of the parent hormones. wikipedia.orgdrugbank.com
The metabolic disposition of the released estradiol and testosterone follows their natural pathways. Estradiol is primarily metabolized in the liver, where it is converted to less potent metabolites like estrone (B1671321) and estriol, and then conjugated for excretion in the urine. pharmgkb.orgdrugbank.com Testosterone is also metabolized in the liver and other tissues into various metabolites, which are then excreted. drugbank.com
Table 1: Components of this compound
| Compound Name | Type | Function |
|---|---|---|
| Estradiol Benzoate | Short-acting estrogen ester | Provides rapid initial release of estradiol wikipedia.orgdrugbank.com |
| Estradiol Dienanthate | Long-acting estrogen ester | Provides sustained release of estradiol wikipedia.org |
| Testosterone Enanthate Benzilic Acid Hydrazone | Long-acting androgen/anabolic steroid ester | Provides sustained release of testosterone |
Theoretical Models of Parent Steroid Release Kinetics from Esters
The release of the parent steroid from its esterified form is a critical aspect of the therapeutic efficacy of drugs like this compound. The kinetics of this release can be understood through several theoretical models.
The process of parent steroid release from an intramuscular depot of an esterified steroid involves two main steps: the partitioning of the ester from the oil vehicle into the aqueous environment of the interstitial fluid, and the subsequent enzymatic hydrolysis of the ester bond to release the active steroid. nih.gov
Higuchi Model: A fundamental model often applied to drug release from a matrix system, like an oil depot, is the Higuchi model. This model describes the release of a drug from an insoluble matrix as being proportional to the square root of time. It assumes that the drug concentration in the matrix is much higher than its solubility and that the diffusion of the drug through the matrix is the rate-limiting step. While originally developed for solid dosage forms, the principles can be adapted to understand the slow diffusion of the lipophilic steroid ester from the oil depot into the surrounding aqueous biological fluids.
Enzyme-Mediated Hydrolysis Kinetics: Once the steroid ester enters the aqueous environment of the plasma and tissues, its conversion to the active parent steroid is governed by enzyme kinetics, primarily Michaelis-Menten kinetics. Esterases act as the catalyst for this hydrolysis. acs.org The rate of this reaction depends on the concentration of the steroid ester and the concentration and activity of the esterase enzymes. nih.gov
Several factors can influence the rate of hydrolysis:
Structure of the Ester: The chemical structure of the ester itself plays a significant role. The length and branching of the carboxylic acid chain can affect the accessibility of the ester bond to the active site of the esterase enzymes. jst.go.jp Generally, shorter-chain esters are hydrolyzed more rapidly than longer-chain esters. oup.com This is consistent with the intended rapid action of estradiol benzoate and the sustained action of estradiol dienanthate and testosterone enanthate in this compound. wikipedia.orgdrugbank.com
Enzyme Specificity and Activity: There are various types of esterases in the body, and their distribution and activity can vary between individuals and tissues. nih.gov This can lead to inter-individual variability in the rate of parent steroid release.
Lipophilicity: The lipophilicity of the steroid ester, which is increased by the ester chain, influences its partitioning from the oil depot and its interaction with the enzymes. wikipedia.org
Table 2: Factors Influencing Parent Steroid Release from Esters
| Factor | Description | Impact on Release Kinetics |
|---|---|---|
| Ester Chain Length | The number of carbon atoms in the carboxylic acid moiety. | Shorter chains generally lead to faster hydrolysis and release. oup.com |
| Lipophilicity | The fat-solubility of the esterified steroid. | Higher lipophilicity leads to slower release from the oil depot. wikipedia.org |
| Enzyme Concentration | The amount of esterase enzymes available in the plasma and tissues. | Higher enzyme concentration can lead to faster hydrolysis. nih.gov |
| Enzyme Activity | The efficiency of the esterase enzymes in catalyzing the hydrolysis reaction. | Higher enzyme activity results in a faster rate of release. nih.gov |
Mechanism of Action at the Cellular and Subcellular Levels
Androgen Receptor-Mediated Signaling Pathways
The androgenic activity of Climacteron derives from its other active components, such as prasterone enanthate. wikipedia.org Prasterone is a prohormone that is converted in peripheral tissues into potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) by enzymes including 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase. wikipedia.orgpatsnap.com These androgens are the primary agonists for the androgen receptor (AR).
Similar to the estrogen receptor, the androgen receptor in its inactive state resides in the cytoplasm, bound to a complex of heat shock proteins. wikipedia.orgub.edu The binding of an androgen, such as testosterone or the more potent DHT, to the AR's ligand-binding domain triggers a conformational change that causes the release of the HSPs. wikipedia.org This unmasking allows the activated AR to translocate into the nucleus and form a homodimer with another activated AR molecule. wikipedia.orgub.edu It is noteworthy that while its metabolites are AR agonists, prasterone itself has been found to bind to the AR with low affinity and act as a transcriptional antagonist. ncats.io
Table 2: Ligand Interaction with the Androgen Receptor (AR)
This table outlines the binding characteristics of this compound's androgenic components and their metabolites with the androgen receptor.
| Ligand | Receptor | Interaction Type | Reported Affinity/Activity | Reference |
|---|---|---|---|---|
| Testosterone | AR | Agonist | Primary endogenous androgen; binds to and activates the AR. | wikipedia.orgpatsnap.com |
| Dihydrotestosterone (DHT) | AR | Potent Agonist | Metabolite of testosterone with higher binding affinity for the AR. | wikipedia.org |
| Prasterone (DHEA) | AR | Antagonist | Binds with a Ki of 1 μM and is associated with AR transcriptional antagonism. | ncats.io |
Androgen receptor signaling also proceeds through two distinct mechanisms.
Genomic Actions : The primary mechanism of AR action is the direct regulation of gene transcription. wikipedia.org The ligand-activated AR homodimer moves into the nucleus and binds to specific DNA sequences called Androgen Response Elements (AREs) in the regulatory regions of target genes. ub.edu This binding, along with the recruitment of co-regulatory proteins, modulates the rate of transcription, thereby controlling the expression of genes involved in various cellular processes. wikipedia.org
Non-Genomic Actions : Androgens can also induce rapid cellular effects that are independent of gene transcription. wikipedia.org These effects are mediated by androgen receptors located in the cell cytoplasm or associated with the cell membrane. wikipedia.org Activation of these receptors can trigger rapid changes in intracellular signaling pathways and modulate the function of ion channels and other proteins without requiring new protein synthesis. wikipedia.org
Ligand Binding Dynamics and Receptor Conformation
Interactions and Cross-Talk between Estrogen and Androgen Signaling Networks
The physiological response to a combined hormonal preparation like this compound is shaped by the extensive and complex cross-talk between the estrogen and androgen signaling pathways. This interplay can occur at multiple levels.
Direct Receptor Interaction : Studies have shown that the androgen receptor (AR) and estrogen receptor-alpha (ERα) can physically interact with each other. nih.govresearchgate.net This direct interaction can lead to mutual repression of their transcriptional activities. For instance, the co-expression of ERα can decrease AR-mediated gene activation, and conversely, AR can inhibit ERα's transcriptional function. nih.govresearchgate.net
Competition for DNA Response Elements : AR and ER share some similarities in their DNA-binding domains and can sometimes compete for binding to the same hormone response elements on the DNA. frontiersin.org Notably, AR has been shown to bind to some estrogen response elements (EREs), thereby potentially interfering with or modulating estrogen-driven gene expression. frontiersin.org
Competition for Coregulators : Both AR and ER rely on a limited pool of cellular co-activator and co-repressor proteins to mediate their transcriptional effects. frontiersin.org Competition for these essential coregulators can be a significant point of interaction, where the activation of one pathway can limit the activity of the other by sequestering these shared resources. frontiersin.org
Ligand and Cofactor Specificity : The cross-talk can be highly context-dependent. For example, evidence suggests that 17β-estradiol, the primary estrogen, can activate AR-mediated transcription, but this effect may require the presence of specific coactivators such as ARA70. nih.govpnas.org Furthermore, the local enzymatic conversion of androgens to estrogens by aromatase provides a direct biochemical link between the two hormone pools. wikipedia.orgpatsnap.com In some tissues, estrogen and ERα activity have been shown to directly counteract AR nuclear signaling, demonstrating a "yin-yang" relationship in hormonal balance. arvojournals.org
Physiological Impact and Molecular Regulation by Steroid Hormones
Neuroendocrine Feedback Mechanisms Modulated by Estrogens and Androgens
Estrogens and androgens exert profound regulatory effects on the neuroendocrine system, primarily through negative feedback loops involving the hypothalamus and the pituitary gland. This regulation is crucial for maintaining hormonal homeostasis. The primary mechanism involves the inhibition of Gonadotropin-Releasing Hormone (GnRH) secretion from the hypothalamus and the subsequent suppression of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) release from the anterior pituitary.
Estrogens, for instance, can directly act on hypothalamic neurons to decrease GnRH pulse frequency. At the pituitary level, they reduce the sensitivity of gonadotrope cells to GnRH. Androgens also contribute to this negative feedback, with testosterone (B1683101) and its metabolites, dihydrotestosterone (B1667394) (DHT) and estradiol (B170435), all playing roles in suppressing gonadotropin secretion. This intricate feedback system ensures that circulating levels of sex hormones are maintained within a narrow physiological range.
| Hormone Class | Primary Site of Action in Neuroendocrine Feedback | Effect on GnRH Secretion | Effect on LH/FSH Secretion |
| Estrogens | Hypothalamus and Pituitary Gland | Decrease in pulse frequency | Suppression of release |
| Androgens | Hypothalamus and Pituitary Gland | Inhibition | Suppression of release |
Influence on Skeletal System Homeostasis and Bone Remodeling Processes
Steroid hormones are critical regulators of skeletal health throughout life. Estrogens play a well-established role in maintaining bone mass by inhibiting bone resorption. They promote the apoptosis (programmed cell death) of osteoclasts, the cells responsible for breaking down bone tissue, and decrease the production of pro-osteoclastogenic cytokines such as RANKL and Interleukin-6.
Androgens also contribute significantly to bone health, particularly in promoting bone formation. Testosterone can be converted to estradiol by the enzyme aromatase within bone tissue, thereby exerting estrogen-like anti-resorptive effects. Additionally, androgens can directly stimulate the proliferation and differentiation of osteoblasts, the cells that synthesize new bone matrix. This dual action of inhibiting resorption and stimulating formation is vital for maintaining the structural integrity of the skeleton.
Modulation of Cardiovascular System Physiology
Estrogens and androgens have complex and multifaceted effects on the cardiovascular system. Estrogens are generally considered to have a cardioprotective profile. They promote vasodilation by increasing the production of nitric oxide and prostacyclin, leading to improved blood flow and lower blood pressure. Estrogens also have favorable effects on lipid profiles, typically increasing high-density lipoprotein (HDL) cholesterol and decreasing low-density lipoprotein (LDL) cholesterol.
Impact on Central Nervous System Functionality and Neurotransmission
Steroid hormones significantly influence the structure and function of the central nervous system (CNS). Both estrogens and androgens have been shown to possess neuroprotective and neurotrophic properties. They can modulate synaptic plasticity, which is the ability of synapses to strengthen or weaken over time, a crucial process for learning and memory.
These hormones influence various neurotransmitter systems, including the cholinergic, serotonergic, and dopaminergic systems. For example, estrogens have been shown to enhance cholinergic neurotransmission, which is important for cognitive function. They can also modulate the density and sensitivity of neurotransmitter receptors, thereby affecting mood, cognition, and behavior. The neuroactive properties of these steroids are a subject of ongoing and intensive research.
Regulation of Reproductive System Physiology
The regulation of the reproductive system is a primary function of estrogens and androgens. In the female reproductive system, estrogens are responsible for the development of secondary sexual characteristics, the regulation of the menstrual cycle, and the preparation of the uterus for pregnancy. They stimulate the proliferation of the endometrium during the follicular phase of the menstrual cycle.
In males, androgens, principally testosterone, are essential for spermatogenesis (the production of sperm), the development and maintenance of secondary sexual characteristics, and libido. Testosterone acts on the Sertoli cells in the testes to support sperm maturation. The precise balance and interplay between these hormones are fundamental for reproductive capacity in both sexes.
Immunomodulatory Effects of Steroid Hormones
Estrogens and androgens are known to modulate the immune system, leading to sex-specific differences in immune responses. Estrogens, at physiological concentrations, can enhance certain aspects of the immune response. For instance, they can promote B-cell activation and antibody production, which may contribute to the higher incidence of autoimmune diseases in females.
Androgens, in contrast, are generally considered to have immunosuppressive effects. They can suppress T-cell proliferation and reduce the production of pro-inflammatory cytokines. This immunomodulatory role of steroid hormones is thought to contribute to the observed differences in susceptibility to infections and autoimmune conditions between males and females.
Advanced Research Methodologies and Theoretical Frameworks in Steroid Biology
In Vitro Models for Receptor Binding and Cellular Response Profiling
In vitro models are crucial for dissecting the molecular mechanisms of estradiol (B170435) cypionate's action at the cellular level, primarily after its conversion to estradiol.
Cell-Based Reporter Assays for Steroid Activity
Cell-based reporter assays are a cornerstone for quantifying the biological activity of estrogens. These assays typically use mammalian cell lines (e.g., HeLa, HEK293, or breast cancer cell lines like MCF-7) that have been genetically modified to contain a reporter gene (such as luciferase or β-galactosidase) linked to a promoter region with estrogen response elements (EREs).
When estradiol, released from estradiol cypionate, binds to the estrogen receptor (ERα or ERβ) within these cells, the receptor-ligand complex translocates to the nucleus and binds to the EREs. fda.gov This binding event initiates the transcription of the reporter gene, leading to the production of a measurable signal (e.g., light or color). The intensity of this signal is proportional to the estrogenic activity of the compound. These assays are invaluable for high-throughput screening and for determining the potency of various estrogenic compounds.
Organotypic Culture Systems for Steroid Hormone Studies
While cell-based assays are useful, they lack the complexity of a native tissue environment. Organotypic culture systems bridge this gap by maintaining the three-dimensional structure and cellular heterogeneity of a tissue in vitro. For studying the effects of estradiol cypionate, tissue explants from estrogen-responsive organs like the endometrium, breast, or bone can be cultured.
In these systems, researchers can apply estradiol cypionate to the culture medium and observe more complex physiological responses, such as changes in tissue architecture, cell proliferation, and differentiation. For example, endometrial explants can be used to study the proliferative effects of estradiol, mimicking the changes seen in the uterine lining during the menstrual cycle. These models provide a more physiologically relevant context for understanding the downstream effects of steroid exposure compared to monolayer cell cultures.
Computational Approaches in Steroid Hormone-Receptor Interactions
Computational methods have become indispensable for predicting and analyzing the interactions between steroid hormones and their receptors at an atomic level.
Molecular Docking and Dynamics Simulations for Steroid Esters
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand, e.g., estradiol) to a second (the receptor, e.g., the estrogen receptor). This allows researchers to visualize how estradiol fits into the ligand-binding pocket of the ER and to estimate the strength of the interaction.
Following docking, molecular dynamics (MD) simulations can be employed. MD simulations model the movement of every atom in the receptor-ligand complex over time, providing insights into the stability of the binding and any conformational changes the receptor undergoes upon ligand binding. For steroid esters like estradiol cypionate, these simulations can help understand how the ester group influences receptor affinity and the duration of action.
Quantitative Structure-Activity Relationship (QSAR) Analysis in Steroid Prodrug Design
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of steroid prodrugs like estradiol cypionate, QSAR can be used to predict the estrogenic activity of novel estradiol esters based on their physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors).
By analyzing a dataset of different estradiol esters and their corresponding biological activities (obtained from reporter assays, for instance), a QSAR model can be developed. This model can then be used to computationally screen new, hypothetical ester designs to identify candidates with potentially improved properties, such as enhanced stability or a more desirable release profile of estradiol, thereby guiding synthetic efforts.
Omics Technologies for Elucidating Downstream Effects of Steroid Exposure
"Omics" technologies provide a global view of the molecular changes within a cell or tissue following exposure to a steroid. After estradiol cypionate is metabolized to estradiol, the released hormone can induce widespread changes in gene and protein expression.
Genomics/Transcriptomics: Using techniques like DNA microarrays or RNA-Sequencing (RNA-Seq), researchers can identify all the genes whose expression is either increased or decreased following estradiol exposure. This helps to map the gene regulatory networks controlled by the estrogen receptor.
Proteomics: This involves the large-scale study of proteins. Using methods like mass spectrometry, proteomics can identify changes in the abundance of thousands of proteins in response to estradiol, providing a functional snapshot of the cellular response.
Metabolomics: This is the study of small molecules, or metabolites, within cells and tissues. Estradiol can significantly alter cellular metabolism, and metabolomics can identify these changes, for example, in pathways related to energy production or lipid synthesis.
These omics approaches, often used in combination, provide a comprehensive, system-level understanding of the complex biological responses to steroid hormones like estradiol.
Transcriptomics and Proteomics in Response to Hormone Signaling
The primary mechanism of action for steroid hormones like estradiol and testosterone (B1683101) involves binding to intracellular receptors, which then act as ligand-activated transcription factors. nih.gov This direct influence on gene expression makes transcriptomics and proteomics essential tools for elucidating their biological impact.
Estradiol interacts with estrogen receptors (ERα and ERβ), which, upon ligand binding, translocate to the nucleus and bind to estrogen response elements (EREs) on DNA to regulate the transcription of target genes. nih.gov This process initiates a cascade of cellular events by altering the synthesis of messenger RNA (mRNA) and, consequently, the production of specific proteins. drugbank.com
Proteomic and transcriptomic studies have identified numerous genes and proteins whose expression is modulated by estrogen signaling. For instance, research on endometrial tissue, a primary target for estrogen, has shown that treatment with estradiol-based therapies can significantly alter the expression of estrogen and progesterone (B1679170) receptors (ER and PR). journalagent.com In one study comparing different hormone regimens, a combination of estradiol valerate (B167501) and norgestrel (B7790687) led to a significant decrease in both ER and PR levels in endometrial glands. journalagent.com Such analyses provide insight into the molecular basis of the hormonal response in target tissues.
Table 1: Selected Genes and Proteins Regulated by Estradiol Signaling This table presents examples of genes and proteins whose expression levels are altered in response to estradiol, as identified through transcriptomic and proteomic studies.
| Target Gene/Protein | Receptor | Effect of Estradiol | Tissue/Cell Type | Research Context |
| Progesterone Receptor (PR) | ERα | Down-regulation | Endometrial Glands | Study of Dysfunctional Uterine Bleeding journalagent.com |
| Estrogen Receptor (ER) | ERα | Down-regulation | Endometrial Glands | Study of Dysfunctional Uterine Bleeding journalagent.com |
| STAT1 | - | Expression Affected | RA Synovial Fibroblasts | Metabolomics study of Rheumatoid Arthritis mdpi.com |
| MAPK14 | - | Expression Affected | RA Synovial Fibroblasts | Metabolomics study of Rheumatoid Arthritis mdpi.com |
| MMP3 | - | Expression Affected | RA Synovial Fibroblasts | Metabolomics study of Rheumatoid Arthritis mdpi.com |
| MMP9 | - | Expression Affected | RA Synovial Fibroblasts | Metabolomics study of Rheumatoid Arthritis mdpi.com |
This table is for illustrative purposes and is based on findings from related hormone therapy studies.
Metabolomics of Steroid Hormone Pathways
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, offers a functional readout of the physiological state of an organism in response to stimuli like hormone administration. Advanced techniques such as ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) are used to generate comprehensive metabolic profiles. nih.gov
Studies investigating the effects of estrogen have revealed significant alterations in key metabolic pathways. For example, metabolomic analysis of endometrial tissues from patients treated with estrogen showed a perturbation of the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov This pathway is crucial for generating precursors for nucleotide synthesis and for producing NADPH, a key molecule in managing oxidative stress. In vitro experiments on Ishikawa endometrial cells confirmed that estrogen can promote the metabolism of these cells to generate more substrates required for cell proliferation. nih.gov
Another study using an LC-MS/MS-based metabolomics approach found that 17β-estradiol significantly altered the metabolome of synovial fibroblasts, particularly upregulating nicotinate (B505614) and nicotinamide (B372718) metabolism. mdpi.com This alteration was linked to a potential therapeutic effect in remitting rheumatoid arthritis by mitigating inflammatory processes. mdpi.com Similarly, studies in animal models have linked steroid hormones to changes in glycerophospholipid metabolism. mdpi.com
Table 2: Metabolic Pathways and Metabolites Influenced by Estrogen This table summarizes key findings from metabolomics studies, highlighting the metabolic pathways and specific metabolites affected by estrogen treatment.
| Metabolic Pathway | Key Metabolites | Observed Effect | Research Context |
| Pentose Phosphate Pathway (PPP) | PPP Intermediates | Perturbed/Promoted | Infertility Patient Endometria nih.gov |
| Nicotinate and Nicotinamide Metabolism | NAD+, 1-MNA | Upregulated | Rheumatoid Arthritis Synovial Fibroblasts mdpi.com |
| Glycerophospholipid Metabolism | Various | Altered | Animal Model Fecal Analysis mdpi.com |
| Serotonin Metabolism | 5-HIAA | Increased by Estradiol, effect abolished by Norethisterone Acetate | Postmenopausal Women nih.gov |
This table is compiled from various studies on estrogen and related hormonal compounds.
Pharmacokinetic Modeling of Prodrug Hydrolysis and Parent Hormone Availability
The components of Climacteron are prodrugs, meaning they are inactive compounds that are metabolized in the body to produce the active parent hormones. wikipedia.orgdrugbank.comwikipedia.org Estradiol benzoate (B1203000) and estradiol dienanthate are esters that are hydrolyzed by esterase enzymes into 17β-estradiol and their respective carboxylic acids. wikipedia.orgnih.gov Similarly, testosterone enanthate benzilic acid hydrazone is a long-lasting prodrug of testosterone. wikipedia.org
Pharmacokinetic (PK) modeling is a critical tool for understanding and predicting the process of prodrug conversion and the resulting concentration of the active hormone over time. nih.gov This is particularly important for long-acting injectable formulations, where the goal is a slow and sustained release of the parent drug to maintain stable therapeutic levels and improve patient compliance. mdpi.com
The rate of hydrolysis and subsequent bioavailability of the parent hormone can be influenced by several factors, including the specific ester chain length and the route of administration. nih.govmdpi.com For example, the ester group of estradiol valerate is rapidly cleaved following administration, and it is considered to act solely as a prodrug to estradiol. wikipedia.org
PK models, often two-compartment models, can simulate the plasma concentrations of both the prodrug and the released active drug. nih.gov These models are invaluable when direct measurement of the free drug is challenging due to factors like ex vivo hydrolysis during sample preparation. nih.govresearchgate.net By modeling the plasma decay of the prodrug and correlating it with in vitro hydrolysis rates, researchers can estimate key parameters like the rate of active drug release and its absolute bioavailability. nih.gov
Table 3: Illustrative Pharmacokinetic Parameters of Estradiol Esters This table provides examples of pharmacokinetic parameters for estradiol esters, which are similar in nature to the components of this compound. These values demonstrate the long-acting properties conferred by esterification.
| Compound | Route | Dose | Time to Peak Concentration | Peak Estradiol Level (pg/mL) | Duration of Action |
| Estradiol Valerate | IM | 5 mg | 2-3 days | ~667 | 7-8 days wikipedia.org |
| Estradiol Valerate | IM | 4 mg | 1-5 days | 240 - 540 | 2-4 weeks nih.govwikipedia.org |
| Estradiol Enanthate | IM | 5 mg | 3-8 days | 163 - 209 | >15 days (at higher doses) iiab.me |
| EV/NETE Combination | IM | 5 mg EV | ~2 days | 232 - 428 | Monthly Dosing wikipedia.org |
IM: Intramuscular; EV: Estradiol Valerate; NETE: Norethisterone Enantate. Data is derived from studies on individual or combination estradiol esters.
Future Directions in Steroid Hormone Analog Research
Development of Novel Steroid Hormone Receptor Modulators (e.g., SERMs, SARMs)
A significant future direction in steroid hormone research lies in the development of novel selective receptor modulators (SRMs). numberanalytics.comnih.gov These compounds are designed to interact with steroid hormone receptors—such as the estrogen receptor (ER) or androgen receptor (AR)—and exhibit tissue-specific effects. nih.govphysiology.org Unlike traditional hormone agonists or antagonists that have uniform effects across all tissues, SRMs can mimic the natural hormone's action in one tissue while blocking it in another. nih.gov
The discovery and success of Selective Estrogen Receptor Modulators (SERMs) like tamoxifen (B1202) and raloxifene (B1678788) paved the way for this approach. nih.govphysiology.org For instance, tamoxifen acts as an estrogen antagonist in breast tissue, making it a cornerstone in breast cancer therapy, but has beneficial estrogenic effects on bone. physiology.org This dual activity allows for more tailored therapeutic outcomes, minimizing unwanted side effects.
Building on the SERM concept, research is actively pursuing the development of other SRMs, including:
Selective Androgen Receptor Modulators (SARMs) : These are being investigated for their potential to provide the anabolic benefits of androgens on muscle and bone, but with fewer of the undesirable effects on tissues like the prostate. numberanalytics.com
Selective Progesterone (B1679170) Receptor Modulators (SPRMs) : These show promise in gynecological conditions.
Selective Glucocorticoid Receptor Modulators (SGRMs) : These aim to separate the anti-inflammatory effects of glucocorticoids from their metabolic side effects.
The development of new SRMs is a key area of focus for pharmaceutical research, with the potential to create more effective and safer treatments for a wide range of conditions. oup.com The ultimate goal is to create a portfolio of modulators that can precisely control the activity of steroid hormone receptors in a tissue- and gene-specific manner. oup.com
Elucidation of Unconventional Steroid Hormone Signaling Pathways
For decades, the classical model of steroid hormone action involved hormones diffusing into the cell, binding to intracellular receptors, and directly regulating gene expression in the nucleus—a process known as genomic signaling. annualreviews.org However, a growing body of evidence has revealed that steroid hormones can also elicit rapid biological responses that are too fast to be explained by changes in gene transcription. annualreviews.orgphysiology.org This has led to the exploration of unconventional, non-genomic signaling pathways.
These rapid signaling events are often initiated at the cell membrane. aimspress.comfrontiersin.org Research is now focused on identifying and characterizing the receptors responsible for these effects. These may include:
Membrane-associated versions of classical nuclear receptors : A subpopulation of traditional steroid receptors, like ER-α, can be located at the plasma membrane, where they can activate intracellular signaling cascades. frontiersin.orgoup.com
Novel membrane receptors : Entirely distinct receptors, such as the G protein-coupled estrogen receptor (GPR30 or GPER1), have been identified that bind steroids and trigger rapid downstream effects through second messengers like calcium and cAMP, and kinase pathways like MAPK and PI3K/Akt. physiology.orgaimspress.comfrontiersin.org
Understanding these unconventional pathways is crucial because they represent a paradigm shift in how we view steroid hormone action. oup.com This knowledge opens up new avenues for drug development. By specifically targeting these membrane-initiated pathways, it may be possible to design drugs that harness the rapid, beneficial effects of steroids (e.g., neuroprotective or cardiovascular effects) while avoiding the long-term genomic effects that can sometimes be detrimental. annualreviews.org The ongoing challenge is to fully clone and characterize these membrane receptors and understand how their signaling is integrated with classical nuclear pathways. annualreviews.orgoup.com
Innovations in Steroid Prodrug Design for Targeted Delivery
A prodrug is an inactive or less active molecule that is converted into an active drug within the body. scirp.orgijpsjournal.com This strategy is widely used in steroid therapy to improve a drug's properties. The components of the combination product Climacteron, for example, are ester prodrugs: estradiol (B170435) benzoate (B1203000) and estradiol dienanthate are prodrugs of estradiol, while testosterone (B1683101) enanthate benzilic acid hydrazone is a prodrug of testosterone. wikipedia.orgwikipedia.orgwikipedia.org Esterification, the process of adding an ester group, increases the fat-solubility (lipophilicity) of the steroid, which can slow its release from an injection site, thereby prolonging its duration of action. scirp.org
Future innovations in steroid prodrug design are moving beyond simple modifications to create highly sophisticated systems for targeted drug delivery. researchgate.netresearchgate.net The goal is to deliver the active steroid specifically to the desired tissue or cell type, increasing efficacy and reducing systemic side effects. researchgate.net Modern strategies include:
Enzyme-Targeted Prodrugs : These prodrugs are designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors. ijpsjournal.comresearchgate.net
Transporter-Targeted Prodrugs : This approach involves attaching a promoiety to the steroid that is recognized by a specific transporter protein on the surface of target cells, effectively hitching a ride into the cell. researchgate.netresearchgate.net
Polymeric and Nanocarrier Prodrugs : Steroids can be conjugated to polymers or encapsulated in nanocarriers. ijpsjournal.comnih.gov These systems can be engineered to release the drug in response to specific physiological stimuli (e.g., pH or temperature changes) at the target site, or to accumulate in diseased tissue through effects like the enhanced permeability and retention (EPR) effect. nih.gov
These advanced prodrug strategies represent a shift from a nonspecific chemical approach to a targeted, biological one, holding great promise for improving the therapeutic index of steroid hormones. researchgate.net
Integration of Systems Biology Approaches for Comprehensive Steroidome Analysis
The "steroidome" refers to the complete set of all steroids and their metabolites in a biological system at a given time. researchgate.netnih.gov Analyzing the steroidome is incredibly complex due to the vast number of different steroid molecules, their wide range of concentrations, and their diverse chemical properties. researchgate.netnih.gov Traditional approaches often measure only a few key hormones, which provides an incomplete picture.
The future of steroid research involves the integration of systems biology, a holistic approach that combines comprehensive experimental measurements with computational modeling to understand the behavior of the entire system. drugtargetreview.comscilifelab.se For steroidome analysis, this involves:
Advanced Analytical Techniques : High-throughput methods, particularly liquid chromatography coupled to mass spectrometry (LC-MS), are essential for simultaneously measuring hundreds of steroids in a single sample. researchgate.netnih.gov
Computational Modeling : The vast amount of data generated from steroidomics is analyzed using computational tools to identify patterns, understand metabolic pathways, and predict how the system will respond to a perturbation, such as a disease or drug treatment. drugtargetreview.com
Integrative 'Omics' : Systems biology integrates steroidome data with other 'omics' data (genomics, proteomics, metabolomics) to build comprehensive models of cellular and physiological processes. scilifelab.se
This systems-level view is critical for understanding complex endocrine diseases where the balance of multiple hormones is disrupted. nih.gov By analyzing the entire steroidome, researchers can identify novel biomarkers for disease diagnosis and monitoring, and discover new drug targets by understanding the system-wide effects of inhibiting a particular enzyme or receptor. drugtargetreview.com This approach promises to move endocrinology toward more personalized and predictive medicine.
Q & A
Q. How should researchers design reproducible experiments to investigate Climacteron's physicochemical properties?
Methodological Answer:
- Protocol Standardization : Document experimental conditions (e.g., temperature, solvents, catalysts) in granular detail, including equipment calibration and reagent purity .
- Control Groups : Implement positive/negative controls to validate assay sensitivity (e.g., using known inhibitors or stabilizers) .
- Pre-registration : Share study protocols on platforms like Open Science Framework to mitigate bias and enhance transparency .
Q. Example Table: Key Experimental Design Parameters
| Parameter | Considerations | Evidence Source |
|---|---|---|
| Reagent Purity | HPLC-grade solvents, ≥99% purity | |
| Instrumentation | Calibration certificates, model specifics | |
| Replication | Minimum n=3 trials per condition |
Q. What structured approach ensures a comprehensive literature review for this compound studies?
Methodological Answer:
- Search Strategy : Use Boolean operators (e.g., "this compound AND synthesis AND stability") in Google Scholar and PubMed, filtering by citation count and peer-reviewed journals .
- Inclusion/Exclusion Criteria : Define temporal (e.g., 2010–2025) and thematic boundaries (e.g., exclude industrial applications) .
- Citation Tracking : Leverage "Cited by" features to identify seminal works and recent advancements .
Q. How can researchers optimize data collection for this compound’s environmental impact assessments?
Methodological Answer:
- Mixed Methods : Combine quantitative metrics (e.g., LC50 toxicity assays) with qualitative field observations .
- Sampling Rigor : Ensure representative samples (n≥100 for ecological studies) and document geographic/seasonal variability .
- Bias Mitigation : Use double-blinded data entry and third-party validation .
Advanced Research Questions
Q. How should contradictions in this compound’s bioactivity data be resolved?
Methodological Answer:
- Error Analysis : Systematically categorize discrepancies (e.g., instrumental vs. biological variability) and conduct sensitivity analyses .
- Meta-regression : Pool data from independent studies to identify moderating variables (e.g., pH, temperature) using tools like RevMan .
- Replication Studies : Collaborate with independent labs to verify findings under identical protocols .
Q. What interdisciplinary frameworks are effective for studying this compound’s climate interactions?
Methodological Answer:
- Collaborative Models : Form teams with climatologists, chemists, and data scientists to analyze cross-scale impacts (e.g., GHG emissions from degradation) .
- Integrated Datasets : Merge chemical stability data with climate models (e.g., IPCC AR6 scenarios) using APIs like CMIP6 .
- Ethical Review : Address conflicts in data interpretation through stakeholder workshops and consensus-building .
Q. Which advanced statistical methods are recommended for analyzing this compound’s long-term environmental persistence?
Methodological Answer:
- Multivariate Analysis : Apply PCA or PLS regression to isolate key variables (e.g., half-life, soil adsorption) .
- Bayesian Networks : Model probabilistic interactions between this compound and ecosystem health indicators .
- Machine Learning : Train algorithms on historical degradation data to predict future contamination hotspots .
Q. Guidelines for Reporting
- Data Transparency : Share raw datasets and code repositories (e.g., GitHub) to enable replication .
- Ethical Compliance : Disclose funding sources, conflicts of interest, and ethical approvals per ICMJE standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
